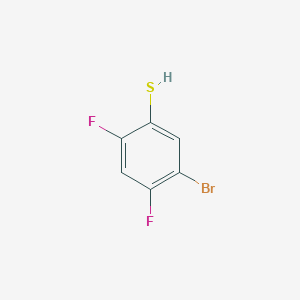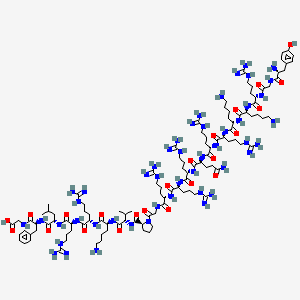
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The acetyl and fluoro groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Applications De Recherche Scientifique
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The fluoro group also enhances its stability and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C12H10FNO3 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-6(15)8-3-7(13)4-10-9(8)5-11(14-10)12(16)17-2/h3-5,14H,1-2H3 |
Clé InChI |
YYCHTXPJXOUPAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=C(NC2=CC(=C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


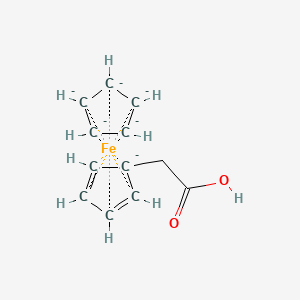




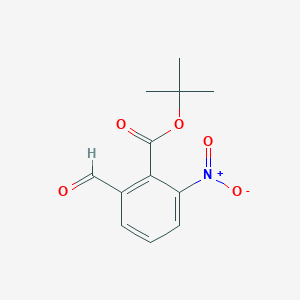
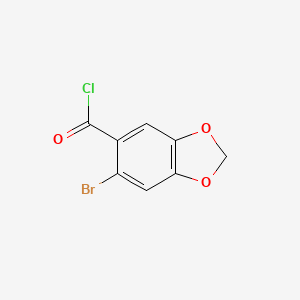



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)

